molecular formula C18H20N4OS B6447225 1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine CAS No. 2548979-50-4

1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine

Cat. No.: B6447225
CAS No.: 2548979-50-4
M. Wt: 340.4 g/mol
InChI Key: XDSVSUSDXUYROF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a methylthienopyrimidinyl group

Mechanism of Action

Target of Action

Piperazine-containing compounds are often used as kinase inhibitors and receptor modulators . They can interact with various proteins and enzymes in the body, influencing their function and activity.

Mode of Action

For instance, they can bind to the kinase-inactive conformation . This interaction can inhibit the activity of the target, leading to changes in cellular processes.

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways due to their interactions with kinases and receptors . These interactions can lead to downstream effects, such as changes in signal transduction, gene expression, and cellular metabolism.

Pharmacokinetics

Piperazine moieties are often used to optimize the pharmacokinetic properties of drugs . They can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound, affecting its bioavailability and therapeutic efficacy.

Result of Action

These can include changes in cell growth, differentiation, and survival, depending on the specific targets and pathways involved .

Action Environment

Additionally, the compound’s lipophilicity can influence its ability to diffuse into cells .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine would depend on its specific structure and functional groups. It may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions could be influenced by factors such as the compound’s size, shape, charge, and hydrophobicity .

Cellular Effects

The effects of this compound on cells would depend on its specific biochemical properties and interactions. It could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound would be determined by its specific interactions with biomolecules. It could potentially bind to certain proteins or enzymes, leading to their inhibition or activation, and could also influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function would be important considerations in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models would likely vary with different dosages. At certain thresholds, it might exhibit specific effects, while at high doses, it could potentially cause toxic or adverse effects .

Metabolic Pathways

This compound could be involved in various metabolic pathways in the body. It might interact with certain enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on its specific biochemical properties. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound would be determined by its specific properties and interactions. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor under acidic or basic conditions.

    Substitution on the Piperazine Ring: The next step involves the introduction of the methoxyphenyl group onto the piperazine ring. This can be done through a nucleophilic substitution reaction where the piperazine is reacted with a methoxyphenyl halide in the presence of a base.

    Coupling of the Two Fragments: Finally, the thienopyrimidine core is coupled with the substituted piperazine through a Buchwald-Hartwig amination reaction, which involves the use of a palladium catalyst and a suitable ligand under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to the formation of deoxygenated compounds.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders due to its affinity for certain receptors in the brain.

    Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets, including receptors and enzymes.

    Chemical Biology: The compound serves as a tool in chemical biology to probe the function of specific molecular pathways.

    Pharmaceutical Development: It is explored as a lead compound in the development of new drugs with improved efficacy and safety profiles.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl-piperazine structure but lacks the thienopyrimidine moiety.

    4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This derivative has a similar piperazine core but different substituents on the aromatic rings.

Uniqueness

1-(2-Methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine is unique due to the presence of both the methoxyphenyl and thienopyrimidine groups, which confer distinct pharmacological properties. The combination of these moieties allows for specific interactions with multiple biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13-11-24-17-16(13)19-12-20-18(17)22-9-7-21(8-10-22)14-5-3-4-6-15(14)23-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSVSUSDXUYROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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